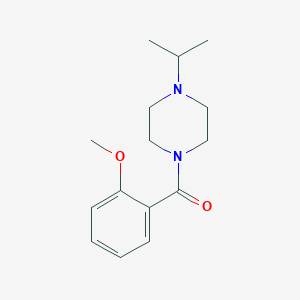METHANONE](/img/structure/B247332.png)
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE is a complex organic compound that features a piperazine ring substituted with a 5-bromo-2-methoxybenzyl group and a piperidinylcarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE typically involves multiple steps:
Preparation of 5-Bromo-2-methoxybenzyl bromide: This intermediate can be synthesized by bromination of 2-methoxybenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 1-(5-Bromo-2-methoxybenzyl)-3-piperidinylamine: This step involves the reaction of 5-bromo-2-methoxybenzyl bromide with piperidine under reflux conditions.
Coupling with 4-methylpiperazine: The final step involves the coupling of 1-(5-bromo-2-methoxybenzyl)-3-piperidinylamine with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Hydrolysis: The carbonyl group can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition to understand its pharmacological effects.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of [1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-{[1-(2-Methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine: Lacks the bromine atom, which may affect its binding affinity and pharmacological properties.
1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}-4-ethylpiperazine: Substitution of the methyl group with an ethyl group can alter its pharmacokinetics and dynamics.
1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine: Introduction of a phenyl group can enhance its lipophilicity and membrane permeability.
Uniqueness
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the piperidine and piperazine rings also contributes to its distinct pharmacological profile.
属性
分子式 |
C19H28BrN3O2 |
|---|---|
分子量 |
410.3 g/mol |
IUPAC 名称 |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H28BrN3O2/c1-21-8-10-23(11-9-21)19(24)15-4-3-7-22(13-15)14-16-12-17(20)5-6-18(16)25-2/h5-6,12,15H,3-4,7-11,13-14H2,1-2H3 |
InChI 键 |
UEMHXSNZQCJLMS-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)OC |
规范 SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B247273.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE](/img/structure/B247283.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
